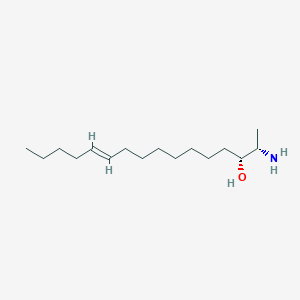

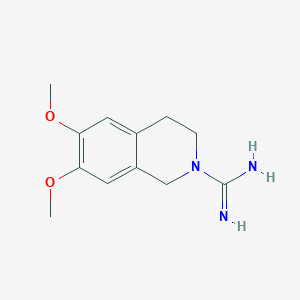

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate amine or isocyanate under suitable conditions. Detailed synthetic routes and optimization strategies can be found in the literature .

Chemical Reactions Analysis

- [4+2] Cycloaddition with o-Quinone Methides : When reacted with o-quinone methides, 6,7-dimethoxy-3,4-dihydroisoquinoline undergoes a [4+2] cycloaddition, leading to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines . These compounds exhibit interesting pharmacological properties and are structurally related to certain isoquinoline alkaloids . Michael Aza Reaction : Interaction with o-hydroxybenzyl alcohols results in the formation of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols . This reaction proceeds via a Michael aza mechanism .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

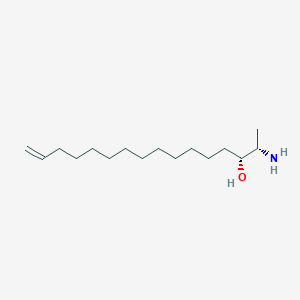

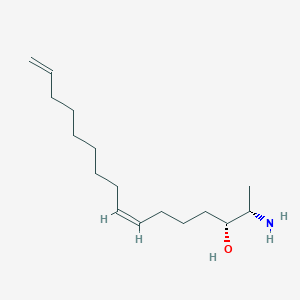

Antioxidant Properties and Applications

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide analogues have been explored for their antioxidant efficacy. Analogues such as ethoxyquin (EQ) have been utilized for the protection of polyunsaturated fatty acids in fish meal against spontaneous combustion due to their high degree of unsaturation. The antioxidant capacity of these compounds is crucial for extending the shelf life of fish meal and ensuring its safety during storage and transport. The "half-life" of these antioxidants in fish meal suggests a prolonged protective effect against lipid oxidation, highlighting their importance in food preservation and safety (A. J. de Koning, 2002).

Synthesis and Chemical Analysis

Research on the synthesis of isoquinoline derivatives, including this compound, has provided insights into various synthetic routes and their implications for the production of pharmaceuticals. Techniques such as the Bischler-Napieralski reaction have opened avenues for the synthesis of compounds like papaverine, indicating the versatility and utility of these chemical frameworks in drug development (A. V. Luk’yanov et al., 1972).

Biological Activities and Potential Therapeutic Applications

Isoquinoline N-oxides and their analogues have shown a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects. These findings underscore the potential of this compound analogues as leads for drug discovery and the development of new therapeutic agents. The structure-activity relationship (SAR) studies suggest new applications for these compounds in treating various diseases (V. Dembitsky et al., 2015).

Mecanismo De Acción

Target of Action

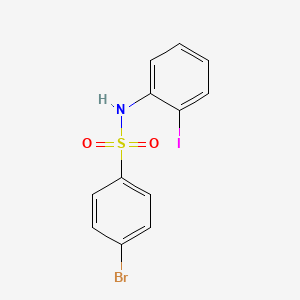

A structurally similar compound, 1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1h)-sulfonamide, has been identified as a more active and selective inhibitor of human carbonic anhydrase vii (hca vii) than the reference compound topiramate .

Mode of Action

It’s known that the compound undergoes a retro-diels–alder reaction, leading to fragmentation .

Biochemical Pathways

The compound’s interaction with o-quinone methides has been studied .

Análisis Bioquímico

Biochemical Properties

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain oxidoreductases, thereby modulating the redox state within cells . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . It can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In certain cell types, this compound has been shown to induce cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Propiedades

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPCJQGNKQRLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)

![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)

![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)